molecular formula C10H11BrO3 B3055203 4-Methoxybenzyl 2-bromoacetate CAS No. 63353-51-5

4-Methoxybenzyl 2-bromoacetate

Cat. No.: B3055203
CAS No.: 63353-51-5
M. Wt: 259.1 g/mol
InChI Key: VTVNOEAMXCXKGD-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 2-bromoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a 4-methoxybenzyl group attached to a 2-bromoacetate moiety. This compound is of significant interest in organic synthesis due to its utility as a protecting group and its reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzyl 2-bromoacetate typically involves the esterification of 4-methoxybenzyl alcohol with 2-bromoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions are generally mild, and the product can be obtained in high yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzyl 2-bromoacetate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products:

Scientific Research Applications

4-Methoxybenzyl 2-bromoacetate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a protecting group for carboxylic acids and alcohols, allowing for selective reactions at other functional groups.

    Medicinal Chemistry: The compound is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: It is used in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxybenzyl 2-bromoacetate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. The 4-methoxybenzyl group serves as a protecting group, stabilizing the molecule and preventing unwanted reactions at other functional groups .

Comparison with Similar Compounds

    4-Methoxybenzyl Chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

    4-Methoxybenzyl Alcohol: Lacks the 2-bromoacetate moiety and is used as a starting material for the synthesis of 4-methoxybenzyl 2-bromoacetate.

    4-Methoxybenzyl Acetate: Contains an acetate group instead of a 2-bromoacetate moiety.

Uniqueness: this compound is unique due to its combination of the 4-methoxybenzyl protecting group and the reactive 2-bromoacetate moiety.

Properties

IUPAC Name

(4-methoxyphenyl)methyl 2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVNOEAMXCXKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530616
Record name (4-Methoxyphenyl)methyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63353-51-5
Record name (4-Methoxyphenyl)methyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a -78° C. solution of p-methoxybenzyl alcohol (6.91 g, 50 mmol) and triethylamine (6.95 mL, 50 mmol) in anhydrous CH2Cl2 (50 mL) was added a solution of bromoacetyl bromide (10.1 g, 50 mmol) in CH2Cl2 at -78° C. under nitrogen, over a period of 10 min. The cooling bath was removed, and the reaction mixture was stirred for 2 h. The mixture was washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated to provide 12 g (93% yield) of p-methoxybenzyl bromoacetate as a dark colored oil which was used in the next reaction without purification. A portion was purified by column chromatography on silica gel (elution with 20% ethyl acetate/hexanes) to give a clear, colorless oil. 1H NMR (300 MHz, CDCl3) δ3.79 (s, 3H), 3.83 (s, 2H), 5.12 (s, 2H), 6.87 (m, 2H), and 7.30 (m, 2H); IR (film) 1738 cm-1 ; MS (ESI/NH4OAc) M+NH4+ =276.
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6.91 g
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6.95 mL
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10.1 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

20.2 g (0.1 mol) of bromoacetyl bromide are dissolved in 100 ml of toluene, this solution is cooled to -10° C. (CaCl2 tube) and 8.7 g (0.11 mol) of pyridine are added dropwise at -10° C. Thereafter, 13.8 g (0.1 mol) of 4-methoxybenzyl alcohol, dissolved in 20 ml of toluene are added dropwise to this mixture in the course of 20 minutes at -10° C., and the mixture is allowed to react for 1 hour at this temperature.
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20.2 g
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100 mL
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8.7 g
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13.8 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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